molecular formula C9H12ClN3O2 B2654950 ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate CAS No. 1598311-69-3

ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate

Cat. No.: B2654950
CAS No.: 1598311-69-3
M. Wt: 229.66
InChI Key: AKKDCWIHPJDCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate typically involves the reaction of 2-(methylamino)pyrimidine-5-carboxylate with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidine derivatives.

    Oxidation and Reduction Reactions: Products include oxides or reduced derivatives of the original compound.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Ethyl4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific chloromethyl and methylamino groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-3-15-8(14)6-5-12-9(11-2)13-7(6)4-10/h5H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKDCWIHPJDCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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